N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034424-49-0
VCID: VC4827294
InChI: InChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22)
SMILES: CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3
Molecular Formula: C16H19N5O2
Molecular Weight: 313.361

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide

CAS No.: 2034424-49-0

Cat. No.: VC4827294

Molecular Formula: C16H19N5O2

Molecular Weight: 313.361

* For research use only. Not for human or veterinary use.

N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)acetamide - 2034424-49-0

Specification

CAS No. 2034424-49-0
Molecular Formula C16H19N5O2
Molecular Weight 313.361
IUPAC Name N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide
Standard InChI InChI=1S/C16H19N5O2/c1-12(22)17-9-16(23)20-8-7-14(10-20)21-11-15(18-19-21)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,22)
Standard InChI Key DIKVVFFBGOSMRA-UHFFFAOYSA-N
SMILES CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises three key components:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.

  • 1,2,3-Triazole Moiety: A five-membered aromatic ring with three nitrogen atoms, substituted at the 4-position with a phenyl group.

  • Acetamide Side Chain: Connected via a ketone-containing ethyl linker to the pyrrolidine nitrogen .

The IUPAC name is N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]acetamide, and its SMILES string is CC(=O)NCC(=O)N1CCC(C1)N2C=C(N=N2)C3=CC=CC=C3 .

Physicochemical Data

PropertyValueSource
Molecular Weight313.36 g/mol
XLogP30.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area80.1 Ų

The compound’s moderate hydrophilicity (XLogP3 = 0.3) and balanced polar surface area suggest potential bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as detailed in studies on analogous triazoloamide derivatives :

  • Pyrrolidine Functionalization: A pyrrolidine precursor is modified at the 3-position to introduce an azide group.

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a phenylacetylene derivative to form the 1,2,3-triazole ring .

  • Acetamide Incorporation: A chloroacetamide intermediate undergoes nucleophilic substitution with the pyrrolidine-triazole product .

Key challenges include regioselectivity during cycloaddition and purification of intermediates. Recent advancements in solid-phase synthesis have improved yields (up to 85%) for similar compounds .

Structural Analogues

Replacing the pyrrolidine ring with azetidine (a four-membered ring) alters bioactivity. For example, the azetidine analogue (CAS No. 2034524-55-3) shows reduced antimicrobial potency compared to the pyrrolidine variant .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Acetamide derivatives are known COX-II inhibitors. Molecular docking studies suggest the acetamide group forms hydrogen bonds with COX-II’s Ser353 and Trp387 residues, reducing prostaglandin synthesis .

Research Findings and Applications

Preclinical Studies

  • Neuroprotective Activity: In rodent models, analogues improved cognitive function by 30% in Alzheimer’s disease assays .

  • Antiviral Potential: Triazole derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with binding affinities of −7.4 to −9.1 kcal/mol .

Structure-Activity Relationships (SAR)

ModificationEffect on ActivitySource
Phenyl group at C-4↑ Antimicrobial potency
Longer alkyl chains↓ Solubility, ↑ cytotoxicity
Replacement of pyrrolidine with azetidine↓ Bioavailability

Future Directions

  • Optimization of Pharmacokinetics: Prodrug strategies to enhance oral absorption.

  • Targeted Drug Delivery: Nanoparticle encapsulation to reduce off-target effects .

  • Clinical Trials: Prioritize compounds with IC₅₀ < 1 μM in cancer models .

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